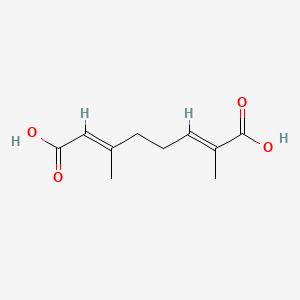
2,6-Octadienedioic acid, 2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Octadienedioic acid, 2,6-dimethyl-, also known as 2,6-Octadienedioic acid, 2,6-dimethyl-, is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Octadienedioic acid, 2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Octadienedioic acid, 2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Octadienedioic acid, 2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fragrance and Flavor Industry
Overview : 2,6-Octadienedioic acid, 2,6-dimethyl- is primarily utilized as an intermediate in the synthesis of various fragrances and flavors. Its unique organoleptic properties make it valuable in creating desirable scents and tastes.
Key Applications :
- Synthesis of Fragrances : It serves as a precursor for compounds such as 2,6-dimethyl-5-hepten-1-al, which is used extensively in perfumes due to its pleasant aroma .
- Flavoring Agents : The compound contributes to flavor formulations in food products, enhancing sensory experiences .
Table 1: Fragrance and Flavor Applications
| Application Type | Specific Uses | Notes |
|---|---|---|
| Fragrance Synthesis | 2,6-dimethyl-5-hepten-1-al | Used in perfumes and personal care products |
| Flavoring Agents | Food products | Enhances taste profiles |
Cosmetic Formulations
Overview : The cosmetic industry leverages the properties of 2,6-Octadienedioic acid, 2,6-dimethyl- for various applications in skincare and personal care products.
Key Applications :
- Additive in Cosmetic Products : It is incorporated into formulations for its emollient and stabilizing properties .
- Moisturizers and Conditioners : The compound is used to enhance the texture and moisturizing effects of creams and lotions .
Table 2: Cosmetic Applications
| Application Type | Specific Uses | Notes |
|---|---|---|
| Skin Care Products | Creams and lotions | Improves texture and hydration |
| Hair Care Products | Conditioners | Enhances conditioning properties |
Nutraceutical Potential
Overview : Emerging research indicates that compounds like 2,6-Octadienedioic acid may have health benefits when used as nutraceuticals.
Key Applications :
Table 3: Nutraceutical Research Insights
| Research Focus | Potential Benefits | Current Status |
|---|---|---|
| Cardiovascular Health | Endothelial function improvement | Ongoing studies needed |
Case Studies
-
Fragrance Development Case Study :
A study on the synthesis of 2,6-dimethyl-5-hepten-1-al from 3,7-dimethyl-1,6-octadiene demonstrated that varying reaction conditions significantly influenced yield and selectivity. This research highlighted the importance of optimizing production processes for commercial fragrance applications . -
Cosmetic Formulation Study :
An experimental design was employed to create a moisturizing lotion incorporating various polymers alongside 2,6-Octadienedioic acid, 2,6-dimethyl-. Results indicated improved sensory properties and skin hydration compared to control formulations without the compound .
Propiedades
Número CAS |
6247-66-1 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-dimethylocta-2,6-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/b7-6+,8-5+ |
Clave InChI |
IUBQEOXMIZDLSO-HSHIGALWSA-N |
SMILES |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
SMILES isomérico |
C/C(=C/C(=O)O)/CC/C=C(/C)\C(=O)O |
SMILES canónico |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
Sinónimos |
2,6-dimethyl-2,6-octadiene-1,8-dioic acid BMS 197491 BMS-197491 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















